molecular formula C11H20O2Si B1589596 (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone CAS No. 61305-36-0

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone

Cat. No.: B1589596
CAS No.: 61305-36-0
M. Wt: 212.36 g/mol
InChI Key: DAPZSGCXUJECAI-SNVBAGLBSA-N
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Description

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone is a chiral compound that features a cyclopentenone ring substituted with a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBS) group, followed by cyclization to form the cyclopentenone ring. One common method involves the use of a vinylogous Mannich reaction, where a silyloxyfuran reacts with an imine to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclopentenone ring into a more saturated structure.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBS group, allowing for further functionalization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone involves its reactivity as a chiral building block. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the selectivity and outcome of chemical reactions. The cyclopentenone ring can participate in various reactions, such as nucleophilic addition and cycloaddition, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone is unique due to its combination of a chiral center and a reactive cyclopentenone ring. This makes it particularly valuable in asymmetric synthesis and the development of enantioselective reactions.

Properties

IUPAC Name

(4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,10H,8H2,1-5H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPZSGCXUJECAI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61305-36-0
Record name CTC-8
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Record name (S)-4-tert-butyldimethylsilyloxy-2-cyclopenten-1-one
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Record name CTC-8
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Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-2-cyclopentenone (191 g, 1.95 mol, prepared in example 1) and triethylamine (430 mL, 3.09 mol) in anhydrous tetrahydrofuran (1L) is treated with 4-dimethylaminopyridine (4.90 g, 40.0 mmol). The solution is cooled to 0° C. and treated portionwise, over 10 minutes, with tert-butyldimethylsilyl chloride (278 g, 1.84 mol) maintaining the temperature at or below 10° C. The reaction is then allowed to stir overnight at room temperature. It is then poured into aqueous HCl (0.5N, 1L). The phases are separated and the aqueous phase is extracted with heptane (2×1L). The organic phase and organic extracts are combined, washed with aqueous HCl (0.5N, 2×500 mL), then 5% sodium bicarbonate (500 mL), then brine (500 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum (40° C., 20 mmHg) to provide the title compound (325 g). This is purified by Kugelrohr distillation (70°-80° C., 1 mmHg) to provide the title compound (282 g, 72% yield) as a light yellow oil, Rf =0.55, 20% ethyl acetate/hexane, GC retention time is 14.97 minutes; 1H NMR (CDCl3) δ7.48 (dd, J=5.7, 2.4 Hz, 1H), 6.20 (d, J=5.7 Hz, 1H), 4.95-4.99 (m, 1H), 2.72 (dd, J=18.2, 6.0 Hz, 1H), 2.25 (dd, J=18.2, 2.3 Hz, 1H), 0.88 (s, 9H), 0.11 (s, 6H); 13C NMR (CDCl3) δ 206.4, 163.8, 134.4, 70.8, 44.9, 25.7, 25.6, 18.0; IR (neat) νmax 2957, 2931, 2887, 2858, 1725 cm-1 ; MS (EI) m/e (% relative intensity) 212 (M+, 5), 155 (M+ -57,100).
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191 g
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430 mL
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4.9 g
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278 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1.13 grams of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) was dissolved in 15 milliliters of dioxane, to which was then added 660 milligrams of crude 4-t-butyldimethylsiloxycyclopent-2-en-1-ol (purity 74%), after which the mixture was heated at 55° C. for 16 hours with stirring. After completion of the reaction, the precipitate separating out was filtered off. When the filtrate was concentrated under reduced pressure, 2.0 grams of a crude product was obtained.
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1.13 g
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15 mL
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660 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
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(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
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(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
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(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone
Reactant of Route 6
(S)-4-(tert-Butyldimethylsilyloxy)-2-cyclopentenone

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